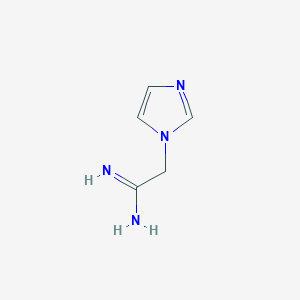

2-(1H-Imidazol-1-yl)acetimidamide

Description

Overview of Heterocyclic Amidine Frameworks in Chemical Science

Heterocyclic amidines are a class of organic compounds characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another, all incorporated within a ring structure. This arrangement makes them valuable building blocks in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. researchgate.net The dual nucleophilic nature of the amidine group allows it to participate in a variety of chemical reactions. researchgate.net These frameworks are recognized for their utility as superbases, nucleophilic catalysts, and as key structural motifs in medicinal chemistry. researchgate.net The synthesis of heterocyclic amidines can be achieved through various methods, including multi-component reactions, which offer an efficient and sustainable approach. frontiersin.org

Significance of the Imidazole (B134444) Core in Advanced Chemical Structures

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. uobasrah.edu.iq First synthesized in 1858, this small yet chemically complex nucleus is a versatile and practical building block in chemical synthesis. mdpi.com Its electron-rich nature allows it to readily bind with a variety of enzymes and receptors, making it a "privileged structure" in medicinal chemistry. mdpi.comnih.gov The imidazole core is found in numerous biologically important molecules, including the amino acid histidine, the neurotransmitter histamine, and nucleic acids. mdpi.com This prevalence has spurred significant interest in imidazole derivatives for a wide range of applications, from catalysis to materials science and drug discovery. uobasrah.edu.iqmdpi.com The ability of the imidazole moiety to form hydrogen bonds often enhances the water solubility of the compounds in which it is present. researchgate.net

Contextualizing 2-(1H-Imidazol-1-yl)acetimidamide within Modern Organic Synthesis Research

The compound this compound integrates the key features of both the imidazole and amidine groups. While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its constituent parts suggest its potential as a valuable intermediate in organic synthesis. The imidazole portion provides a versatile scaffold with known biological relevance, while the acetimidamide group offers a reactive site for further chemical transformations. The synthesis of related structures, such as other imidazole derivatives and amidine-containing compounds, is a vibrant area of research, with numerous methods being developed for their efficient and regioselective preparation. researchgate.netorganic-chemistry.org The study of such compounds contributes to the broader understanding of structure-activity relationships and the development of new chemical entities with potential applications in various scientific fields. nih.gov

Interactive Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-imidazol-1-ylethanimidamide |

InChI |

InChI=1S/C5H8N4/c6-5(7)3-9-2-1-8-4-9/h1-2,4H,3H2,(H3,6,7) |

InChI Key |

ORTAIQBSPGVIGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CC(=N)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 1h Imidazol 1 Yl Acetimidamide Analogs

Impact of Structural Modifications on Functional Engagement

Role of the Imidazole (B134444) Ring in Defining Activity

The imidazole ring, a five-membered heterocyclic moiety, is a crucial component for the biological activity of many compounds, including analogs of 2-(1H-Imidazol-1-yl)acetimidamide. nih.govresearchgate.netnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions are key to its function.

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor. nih.gov The nitrogen at the N-1 position can donate a hydrogen bond, while the sp2-hybridized nitrogen at the N-3 position can accept one. nih.gov This dual functionality is fundamental to the interaction of imidazole-containing compounds with biological targets like enzymes and receptors. nih.govdrugdesign.org

Aromaticity and Polarity: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with aromatic residues in a protein's active site. ajrconline.org Furthermore, being a polar and ionizable compound, the imidazole ring can enhance the solubility and bioavailability of drug candidates. researchgate.netpharmacyjournal.net

SAR Studies: Structure-activity relationship studies have consistently demonstrated the importance of the imidazole ring. For example, in a series of inhibitors for insulin-degrading enzyme (IDE), replacement of the imidazole ring with a phenyl or indole (B1671886) group was found to be detrimental to the compound's activity. nih.gov Similarly, in another study, the imidazole group was found to be essential for potent inhibitory activity against GSK-3β. mdpi.com

The following table summarizes the impact of replacing the imidazole ring in a hit compound on the inhibition of a specific enzyme:

| Compound | Modification | Activity |

| 1 | Imidazole Ring (Hit Compound) | Active |

| 2 | Phenyl Replacement | Deleterious |

| 3 | Indole Replacement | Deleterious |

| 4 | Guanidine Introduction | Retained some activity |

Data sourced from a study on insulin-degrading enzyme inhibitors. nih.gov

Significance of the Amidine Functional Group in Ligand-Target Interactions

The amidine group, characterized by the RC(NR)NR₂ functional group, plays a significant role in how a ligand interacts with its biological target. wikipedia.org Its basicity and ability to form strong interactions are key determinants of its function.

Basicity and Protonation: Amidines are significantly more basic than amides and are among the strongest uncharged bases. wikipedia.org Protonation occurs at the sp²-hybridized nitrogen, forming a resonance-stabilized amidinium ion where the positive charge is delocalized over both nitrogen atoms. wikipedia.orgsemanticscholar.org This positive charge is crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged residues in the active site of a target protein. nih.gov

Hydrogen Bonding: The amidinium ion is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor groups on the target molecule. nih.gov This contributes significantly to the binding affinity and specificity of the ligand.

Bioisosteric Relationships: The amidine group can have bioisosteric relationships with other positively charged groups like primary, secondary, tertiary, and quaternary amines. nih.gov Understanding these relationships is crucial for lead optimization in drug discovery.

Effects of Linker Chemistry and Peripheral Substitutions on Activity Modulation

The linker connecting the imidazole ring and the amidine group, as well as substitutions on the periphery of the molecule, can significantly modulate the biological activity of this compound analogs.

Linker Length and Flexibility: The length and flexibility of the linker are critical for correctly positioning the imidazole and amidine moieties within the binding site of the target. Studies have shown that even small changes in linker length, such as varying the number of methylene (B1212753) units, can have a dramatic impact on inhibitory potency. For instance, in a series of GSK-3β inhibitors, a propyl linker ((CH₂)₃) was found to be optimal, showing significantly better activity than a butyl linker ((CH₂)₄). mdpi.com Similarly, in a different study, a two-carbon spacer between the imidazole pharmacophore and an aromatic moiety was common in active antifungal agents, while information on three-carbon linkers was more limited. mdpi.com

Peripheral Substitutions: The addition of various substituents to the core structure can influence activity through steric and electronic effects. These substitutions can affect the molecule's conformation, solubility, and ability to interact with the target. For example, in a series of inhibitors of insulin-degrading enzyme, the introduction of different alkyl or benzyl (B1604629) groups as peripheral substitutions was explored to optimize activity. nih.gov

Computational Docking and Binding Mechanism Analysis

Computational methods, particularly molecular docking, are invaluable tools for understanding the binding mechanisms of this compound analogs at a molecular level.

Identification of Critical Binding Determinants and Active Site Interactions

Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of a protein and identify the key interactions that stabilize the ligand-protein complex.

Hydrogen Bonding and Electrostatic Interactions: Docking studies frequently reveal a network of hydrogen bonds between the ligand and specific amino acid residues in the active site. For example, the imidazole ring and the amidine group are often predicted to form crucial hydrogen bonds with the protein backbone or side chains. researchgate.net In the case of some inhibitors, the imidazole moiety has been observed to interact with the hinge region of a kinase. acs.org

Hydrophobic Interactions: In addition to polar interactions, hydrophobic interactions between nonpolar parts of the ligand and hydrophobic pockets in the active site also contribute to binding affinity.

Identification of Key Residues: Docking analysis can pinpoint specific amino acid residues that are critical for binding. This information is invaluable for understanding the basis of molecular recognition and for designing new inhibitors with improved potency and selectivity. For instance, docking studies of some inhibitors in the active site of human insulin-degrading enzyme have provided a structural basis for their inhibitory activity. nih.govresearchgate.net

The following table illustrates the results of a molecular docking study, showing the binding energy of a compound with a specific receptor:

| Compound | Receptor | Binding Energy (kcal/mol) |

| Dimethoxyphenyl derivative 4c | CSNK2A1 | -6.8687 |

Data sourced from a study on 5-substituted 1H-tetrazole derivatives. nih.gov

Analysis of Ligand-Induced Conformational Changes in Target Macromolecules by this compound Analogs Remains Undocumented in Publicly Available Research

Despite a thorough search of scientific literature and chemical databases, no specific information is publicly available regarding the Structure-Activity Relationship (SAR) studies of this compound or its direct analogs. Consequently, there is no documented analysis of ligand-induced conformational changes in any target macromolecules for this specific class of compounds.

Searches for the biological targets, inhibitory mechanisms, and structural studies (such as X-ray crystallography or NMR spectroscopy) of this compound and its derivatives did not yield any results detailing their interaction with proteins or other biological macromolecules. Therefore, the detailed research findings and data tables requested for this topic cannot be generated.

While research exists on other imidazole-containing compounds and their ability to induce conformational changes in their respective targets, these compounds are not analogs of this compound and thus fall outside the strict scope of this article. For example, studies on imidazole-based inhibitors of enzymes like Insulin-Degrading Enzyme (IDE) and Heme Oxygenase-1 have shown that these molecules can induce significant conformational shifts in the enzyme structure upon binding, such as the movement of helical domains or the transition from an "open" to a "closed" state. However, these findings are specific to the studied compound classes and cannot be extrapolated to this compound without direct experimental evidence.

Function As a Key Synthetic Intermediate in Advanced Organic Synthesis

Role as a Precursor for the Synthesis of Complex Heterocyclic Compounds

The imidazole (B134444) moiety is a versatile precursor for creating more intricate heterocyclic systems. The nitrogen atoms within the imidazole ring possess nucleophilic characteristics, enabling reactions that lead to the formation of new rings and fused-ring systems. For instance, derivatives of 2-(1H-imidazol-1-yl) structures can undergo cyclization reactions to form bi-heterocyclic compounds. Reactions of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates, for example, result in the efficient synthesis of 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-ones. nih.gov This transformation occurs through an intramolecular cyclization of the initially formed carbamoyl)imino intermediate. nih.gov

Furthermore, the imidazole ring can be a component in the synthesis of N-heterocyclic carbenes (NHCs), which are crucial ligands in organometallic chemistry. Imidazolium (B1220033) salts, which can be prepared from imidazole-containing precursors, are deprotonated to form NHCs that can coordinate with various metals like palladium, rhodium, and copper. orientjchem.org These NHC-metal complexes are powerful catalysts for a variety of organic transformations. The synthesis of these complex heterocyclic ligands often starts from simple imidazole derivatives, highlighting their fundamental role as precursors. orientjchem.org

Research has also shown the reaction of imidazole with various bromo-1-arylethanones to form 1-aryl-2-(1H-imidazol-1-yl)ethanones, which are themselves precursors for other complex structures. researchgate.net These reactions demonstrate the utility of the imidazole group in building larger, more functionalized heterocyclic molecules.

Utilization as a Building Block for Diverse Chemical Scaffolds

The 2-(1H-imidazol-1-yl)acetyl group serves as a valuable building block for constructing diverse chemical scaffolds, particularly those with pharmaceutical applications. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The imidazole ring is a common feature in many biologically active molecules and is considered an important pharmacophore.

For example, azetidine (B1206935) derivatives, which are important scaffolds in medicinal chemistry, can be synthesized using an aza-Michael addition of 1H-imidazole to methyl 2-(azetidin-3-ylidene)acetate. mdpi.com This reaction creates a new molecule incorporating both the azetidine and imidazole scaffolds, which can be further modified to develop pharmaceutically active agents. mdpi.com Azetidine-containing compounds are known to have various biological activities, including use as antihypertensive drugs and inhibitors of collagen synthesis. mdpi.com

The versatility of the imidazole scaffold is also evident in its incorporation into molecules designed for specific biological targets. For instance, 2-(2-nitro-1H-imidazol-1-yl)acetamide derivatives have been developed as agents for PET imaging of hypoxic tissues. nih.gov In these molecules, the imidazole-containing structure is the core scaffold, which is further functionalized to achieve the desired chemical and biological properties, such as increased lipophilicity for better tissue penetration. nih.gov The oxygen-dependent metabolism of these compounds, which involves the reduction of the nitro-imidazole group, is key to their function. nih.gov

Industrial Applications in the Production of Specific Chemical Entities (e.g., Zoledronic acid derivatives)

A significant industrial application of 2-(1H-imidazol-1-yl)acetic acid, a direct derivative and precursor to 2-(1H-Imidazol-1-yl)acetimidamide, is in the synthesis of Zoledronic acid. nih.govsciforum.netresearchgate.netajgreenchem.com Zoledronic acid is a third-generation bisphosphonate used to treat conditions like tumor-induced hypercalcemia, osteoporosis, and bone damage from cancer. nih.govsciforum.netajgreenchem.com The synthesis of this important drug relies heavily on imidazol-1-yl-acetic acid or its hydrochloride salt as a key intermediate. nih.govajgreenchem.com

Several synthetic routes have been developed for the industrial-scale production of this key intermediate. A common approach involves the N-alkylation of imidazole with a haloacetic acid ester, such as tert-butyl chloroacetate, followed by hydrolysis of the resulting ester. nih.govajgreenchem.com Researchers have focused on developing efficient, practical, and environmentally friendly methods to improve yield and simplify the isolation of the imidazol-1-yl-acetic acid intermediate, which is often challenging due to its high water solubility. nih.gov Innovations include non-aqueous ester cleavage and solvent-free reaction conditions. nih.govajgreenchem.com

| Intermediate | Precursors | Reagents | Significance | Reference |

|---|---|---|---|---|

| Imidazol-1-yl-acetic acid tert-butyl ester | Imidazole, tert-butyl chloroacetate | Titanium tetrachloride (for cleavage) | Key intermediate in a non-aqueous synthesis route to avoid difficult aqueous workup. | nih.gov |

| Imidazol-1-yl-acetic acid hydrochloride | Imidazol-1-yl-acetic acid tert-butyl ester | Hydrochloric acid (for hydrolysis and salt formation) | A stable, isolatable form of the key precursor for Zoledronic acid. | ajgreenchem.com |

| Benzyl (B1604629) 2-(1H-imidazol-1-yl)acetate | Benzyl 2-chloroacetate, Imidazole | K2CO3, HCl (for deprotection) | An alternative intermediate route for the synthesis of imidazol-1-yl-acetic acid. | sciforum.net |

| Zoledronic acid | Imidazol-1-yl-acetic acid, Phosphoric acid | Phosphorus oxychloride | The final active pharmaceutical ingredient. | researchgate.netajgreenchem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.